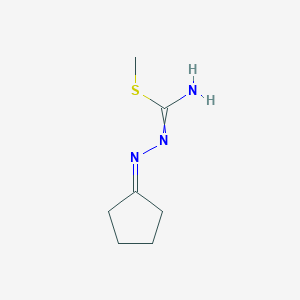
methyl N'-(cyclopentylideneamino)carbamimidothioate
Description
Methyl N’-(cyclopentylideneamino)carbamimidothioate is a chemical compound with the molecular formula C8H15N3S. It is a derivative of carbamimidothioate, which is known for its diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science .
Properties
CAS No. |
10060-96-5 |
|---|---|
Molecular Formula |
C7H13N3S |
Molecular Weight |
171.27 g/mol |
IUPAC Name |
methyl N'-(cyclopentylideneamino)carbamimidothioate |
InChI |
InChI=1S/C7H13N3S/c1-11-7(8)10-9-6-4-2-3-5-6/h2-5H2,1H3,(H2,8,10) |
InChI Key |
WKFBVCYQDFIDLR-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NN=C1CCCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N’-(cyclopentylideneamino)carbamimidothioate can be synthesized through a one-pot reaction involving the condensation of cyclopentanone with methyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for methyl N’-(cyclopentylideneamino)carbamimidothioate often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N’-(cyclopentylideneamino)carbamimidothioate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted carbamimidothioates
Scientific Research Applications
Methyl N’-(cyclopentylideneamino)carbamimidothioate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl N’-(cyclopentylideneamino)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


